molecular formula C14H12N2O4 B15074987 2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol

2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol

Katalognummer: B15074987
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: AEDDSSTZUKYNIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

The synthesis of 2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-methoxy-6-hydroxybenzaldehyde and 3-nitroaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group and the phenolic hydroxyl group allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the Schiff base moiety can interact with biological macromolecules, leading to its antimicrobial and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol can be compared with other Schiff bases and related compounds:

    2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with a methyl group instead of a nitro group, leading to different chemical and biological properties.

    2-methoxy-6-{(E)-[(4-nitrophenyl)imino]methyl}phenol: Similar to the title compound but with a different substitution pattern on the aromatic ring, affecting its reactivity and applications.

    2-methoxy-6-{(E)-[(4-chlorophenyl)imino]methyl}phenol:

Eigenschaften

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

2-methoxy-6-[(3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12N2O4/c1-20-13-7-2-4-10(14(13)17)9-15-11-5-3-6-12(8-11)16(18)19/h2-9,17H,1H3

InChI-Schlüssel

AEDDSSTZUKYNIG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.